Cas no 4904-61-4 (Cyclododeca-1,5,9-triene)
Cyclododeca-1,5,9-triene Chemical and Physical Properties
Names and Identifiers
-
- Cyclododeca-1,5,9-triene
- 1,5,9-Cyclododecatriene
- 1,5,9-Cyclododecatriene (Z,E,E)
- 1,5,9-Cyclooctatriene
- CDDT
- CDT
- cis,trans,trans-Cyclododeca-1,5,9-triene
- Cyclododecatriene
- UN 2518
- 2765-29-9
- ZOLLIQAKMYWTBR-UHFFFAOYSA-N
- trans,cis,cis-1,5,9-Cyclododecatriene
- 4904-61-4
- FT-0623870
- FT-0606938
- AKOS025243567
- 676-22-2
- trans,trans,cis-1,5,9-Cyclododecatriene
- FT-0632784
- DTXSID8027581
- NS00006530
- 6-METHYL-2-PHENYL-QUINOLINE-4-CARBOXYLICACID
- NCIOpen2_000351
- 706-31-0
- trans,trans,trans-1,5,9-Cyclododecatriene
- DB-055050
- trans,trans,trans-1,5,9-Cyclododecatriene, 97%, stab. with 30-50ppm 4-tert-butylcatechol
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- Inchi: 1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2
- InChI Key: ZOLLIQAKMYWTBR-UHFFFAOYSA-N
- SMILES: C1C=CCCC=CCCC=CC1
Computed Properties
- Exact Mass: 162.14094
- Monoisotopic Mass: 162.141
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: There are three isomers
- Density: 0.89 g/mL at 20 °C(lit.)
- Melting Point: 33-35 °C(lit.)
- Boiling Point: 237-238 °C(lit.)
- Flash Point: 178 °F
- Refractive Index: 1.5082 (estimate)
- PSA: 0
- LogP: 4.00920
- Solubility: chloroform
Cyclododeca-1,5,9-triene Security Information
- Hazardous Material transportation number:UN 2518 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: R34: can cause burns.
- Safety Instruction: 26-36/37/39-45-62-61-60
- RTECS:GU2310000
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Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R34
Cyclododeca-1,5,9-triene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C909276-10L |
1,5,9-cyclododecatriene |
4904-61-4 | 99% | 10L |
2,550.00 | 2021-05-17 | |
| A2B Chem LLC | BG25358-25g |
1,5,9-Cyclododecatriene |
4904-61-4 | 98% +(isomers mixture)(stabilized with 30-50ppm 4-tert-butylcatechol) | 25g |
$5.00 | 2024-04-19 | |
| Aaron | AR01X5JU-25g |
1,5,9-Cyclododecatriene |
4904-61-4 | 9830504% | 25g |
$6.00 | 2025-04-03 | |
| Aaron | AR01X5JU-100g |
1,5,9-Cyclododecatriene |
4904-61-4 | 9830504% | 100g |
$10.00 | 2025-02-13 | |
| Aaron | AR01X5JU-500g |
1,5,9-Cyclododecatriene |
4904-61-4 | 9830504% | 500g |
$27.00 | 2025-02-13 | |
| 1PlusChem | 1P01X5BI-25g |
1,5,9-Cyclododecatriene |
4904-61-4 | 98% +(isomers mixture)(stabilized with 30-50ppm 4-tert-butylcatechol) | 25g |
$5.00 | 2024-05-01 |
Cyclododeca-1,5,9-triene Suppliers
Cyclododeca-1,5,9-triene Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Cyclododeca-1,5,9-triene
Introduction to Cyclododeca-1,5,9-triene (CAS No. 4904-61-4)
Cyclododeca-1,5,9-triene, a heterocyclic compound with the chemical formula C₁₂H₁₈, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. The CAS number 4904-61-4 uniquely identifies this compound, facilitating its precise classification and study within scientific literature. This introduction delves into the structural characteristics, synthesis methods, and emerging applications of Cyclododeca-1,5,9-triene, highlighting its relevance in contemporary chemical biology.
The molecular structure of Cyclododeca-1,5,9-triene consists of a cycloalkane backbone with three double bonds strategically positioned at the 1, 5, and 9 positions. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for various chemical modifications. The presence of these double bonds allows for reactions such as hydrogenation, oxidation, and functionalization, which are crucial for developing derivatives with specific biological activities.
One of the most intriguing aspects of Cyclododeca-1,5,9-triene is its potential as a precursor in the synthesis of more complex organic molecules. Researchers have explored its utility in constructing macrocyclic compounds, which are prevalent in natural products and pharmaceuticals. For instance, studies have demonstrated the use of Cyclododeca-1,5,9-triene in the preparation of bicyclic frameworks that mimic the structures of bioactive molecules. These findings underscore the compound's significance in medicinal chemistry and drug discovery.
The synthesis of Cyclododeca-1,5,9-triene typically involves catalytic processes that convert cyclohexene derivatives into the desired tricyclic structure. Advanced techniques such as metathesis reactions have been employed to achieve high yields and selectivity. Recent advancements in catalytic systems have further refined these processes, making them more efficient and environmentally friendly. These improvements are critical for scaling up production and ensuring sustainability in chemical manufacturing.
In recent years, Cyclododeca-1,5,9-triene has attracted interest for its potential applications in material science. Its rigid macrocyclic structure makes it an excellent candidate for designing polymers with unique mechanical properties. Additionally, the compound's ability to undergo controlled cross-linking reactions has been exploited in the development of novel polymeric materials used in coatings and adhesives. These applications highlight the broad utility of Cyclododeca-1,5,9-triene beyond traditional pharmaceuticals.
From a biological perspective, Cyclododeca-1,5,9-triene has shown promise as an intermediate in the synthesis of bioactive molecules with potential therapeutic effects. Researchers have investigated its derivatives for their antimicrobial and anti-inflammatory properties. Preliminary studies suggest that certain modifications can enhance binding affinity to biological targets without compromising safety profiles. This aligns with the broader goal of developing next-generation therapeutics that are both effective and well-tolerated.
The future direction of research on Cyclododeca-1,5,9-triene is likely to focus on expanding its synthetic methodologies and exploring new applications. Advances in computational chemistry are expected to play a pivotal role in predicting molecular interactions and optimizing drug-like properties. Furthermore,collaborative efforts between academia and industry will be essential for translating laboratory discoveries into practical applications. Such collaborations can accelerate innovation and ensure that compounds like Cyclododeca-1,5,9-triene meet societal needs effectively。